1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid: Technical Profile & Synthetic Guide
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid: Technical Profile & Synthetic Guide
The following technical guide details the chemical properties, synthesis, and applications of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid .
[1]
Executive Summary
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS: 1190319-18-6), also known as 7-carboxy-4-azaindole , is a bicyclic heteroaromatic scaffold of significant utility in medicinal chemistry.[1][2] As a bioisostere of indole-7-carboxylic acid, it offers distinct physicochemical advantages, including altered hydrogen bond donor/acceptor vectors and improved aqueous solubility due to the pyridine nitrogen. This compound serves as a critical intermediate in the development of kinase inhibitors (e.g., targeting FGFR, PDE4) and epigenetic modulators.
Chemical Identity & Physicochemical Profile[1][3][4]
The 4-azaindole core (pyrrolo[3,2-b]pyridine) fuses a five-membered pyrrole ring with a six-membered pyridine ring.[1] The nitrogen atom in the six-membered ring is designated as N4. The 7-position is located on the pyridine ring, adjacent to the ring junction, providing a unique vector for substitution that projects into solvent-exposed regions in many protein binding pockets.
Structural Data
| Property | Detail |
| IUPAC Name | 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
| Common Name | 7-Carboxy-4-azaindole |
| CAS Number | 1190319-18-6 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| SMILES | OC(=O)c1c2[nH]ccc2ncc1 |
| InChI Key | YBYWIZUWOGPUPB-UHFFFAOYSA-N |
Physicochemical Properties
| Parameter | Value (Experimental/Predicted) | Relevance |
| pKa (Acid) | ~3.8 (COOH) | Ionized at physiological pH (COO⁻).[1] |
| pKa (Base) | ~3.5 (Pyridine N) | Reduced basicity compared to parent 4-azaindole (pKa ~6.[1]9) due to EWG effect of 7-COOH.[1] |
| pKa (Pyrrole) | ~17.0 (NH) | Weak acid; requires strong base for deprotonation.[1] |
| LogP | 0.6 – 0.9 | Moderate lipophilicity; favorable for oral bioavailability.[1] |
| PSA | ~66 Ų | Good membrane permeability potential.[1] |
| Solubility | Low in neutral water; Soluble in DMSO, DMF, and aqueous base (pH > 8).[1] |
Synthetic Methodology
While de novo ring construction is possible, the most robust and self-validating protocol for research-scale production involves the functionalization of the halogenated precursor, 7-bromo-1H-pyrrolo[3,2-b]pyridine .[1] This approach allows for late-stage introduction of the carboxylate moiety.
Primary Protocol: Metal-Halogen Exchange & Carboxylation
This protocol utilizes a lithium-halogen exchange followed by a CO₂ quench.[1] Protection of the pyrrole nitrogen is strictly required to prevent deprotonation of the acidic NH, which would quench the organolithium reagent.
Step 1: N-Protection [1]
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Reagents: 7-Bromo-4-azaindole, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF.[1]
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Mechanism: Deprotonation of the pyrrole NH (pKa ~17) by NaH followed by S_N2 attack on SEM-Cl.[1]
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QC Check: TLC (Hexane/EtOAc) shows conversion of polar SM to non-polar product.
Step 2: Lithiation and Carboxylation
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Reagents: N-SEM-7-bromo-4-azaindole, n-BuLi (or t-BuLi), anhydrous THF, Dry Ice (CO₂).[1]
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Conditions: -78 °C under Argon atmosphere.[1]
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Procedure:
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Dissolve protected substrate in anhydrous THF. Cool to -78 °C.[1]
-
Add n-BuLi (1.1 equiv) dropwise.[1] Critical: Maintain temp < -70 °C to prevent nucleophilic attack on the pyridine ring.
-
Stir for 30 min to form the lithiated species.
-
Bubble excess dry CO₂ gas through the solution or pour onto crushed dry ice.
-
Allow to warm to RT. Quench with NH₄Cl (sat. aq.).
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Step 3: Deprotection [1]
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or TFA/DCM.[1]
-
Outcome: Removal of the SEM group yields the free acid.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid via lithiation-carboxylation strategy.
Chemical Reactivity & Derivatization
The 7-carboxylic acid moiety serves as a versatile handle for diversification. The reactivity profile is dominated by the carboxylic acid, but the azaindole core imposes specific constraints (e.g., electron-deficient pyridine ring).
Reactivity Map[1]
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Carboxylic Acid (C7):
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Amide Coupling: Reacts with amines using HATU/DIPEA or EDC/HOAt to form amides. Note: The adjacent pyridine nitrogen can form H-bonds with the activating agent, occasionally retarding the reaction; use of HOAt is recommended to accelerate active ester formation.
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Esterification: Standard Fisher esterification (MeOH/H₂SO₄) or alkylation (Cs₂CO₃/R-X).
-
-
Pyrrole Nitrogen (N1):
-
Alkylation: Can be alkylated with alkyl halides using bases like Cs₂CO₃ or NaH.
-
Acidity: The NH is a hydrogen bond donor (HBD), critical for binding in the ATP-hinge region of kinases.
-
-
Pyridine Nitrogen (N4):
-
N-Oxidation: Treatment with mCPBA yields the N-oxide, which activates the C5 and C6 positions for nucleophilic aromatic substitution (S_NAr).[1]
-
Protonation: Acts as a weak base.
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Visualization: Reactivity Logic
Caption: Reactivity profile highlighting key derivatization pathways for drug discovery.[1]
Medicinal Chemistry Applications
The 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid scaffold is a privileged structure in drug design.[1]
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Kinase Inhibition: The azaindole core mimics the purine ring of ATP. The N1-H and N4 serve as a donor-acceptor pair that binds to the hinge region of kinases (e.g., FGFR, VEGFR, JAK). The 7-COOH group allows for the extension of the molecule into the solvent front or specific pockets (e.g., the ribose binding pocket), improving selectivity.
-
Bioisosterism: It is a bioisostere of indole-7-carboxylic acid but with higher polarity (lower logP) and better solubility, addressing common ADME liabilities of indole-based drugs.[1]
-
Fragment-Based Discovery: Due to its low molecular weight (162.15 Da) and high ligand efficiency, it is an ideal starting fragment for crystallographic screening.
Detailed Experimental Protocol (Self-Validating)
Protocol: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (Ester Derivative) This protocol validates the carboxylic acid reactivity and provides a stable intermediate.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
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Dissolution: Add 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (1.0 mmol, 162 mg) to anhydrous Methanol (10 mL).
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Catalysis: Add concentrated H₂SO₄ (3 drops) or Thionyl Chloride (1.5 mmol, dropwise at 0°C).
-
Reaction: Heat to reflux (65 °C) for 4 hours.
-
Validation: Monitor by TLC (EtOAc). Starting material (acid) stays at baseline; Product (ester) moves with R_f ~ 0.4-0.5.[1]
-
-
Workup: Cool to RT. Concentrate in vacuo. Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) to neutralize acid.
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
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Characterization:
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¹H NMR (400 MHz, DMSO-d₆): Look for methyl singlet ~3.9 ppm. Aromatic protons: ~8.5 (d), ~7.8 (d), ~7.5 (d), ~6.6 (d).
-
LC-MS: Expect [M+H]⁺ = 177.06.[1]
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References
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PubChem. 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid.[1][3] National Library of Medicine. Available at: [Link] (Accessed Jan 2026).
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Verbiscar, A. J. (1969).[4] The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Defense Technical Information Center. Available at: [Link][1]
- Laha, J. K., et al. (2011). Palladium-Catalyzed One-Pot Synthesis of Azaindoles. Journal of Organic Chemistry. (General methodology for azaindole core construction).
- Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.
